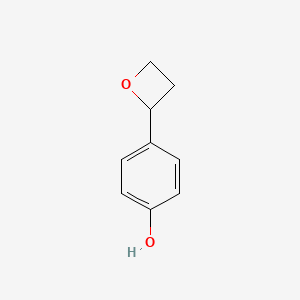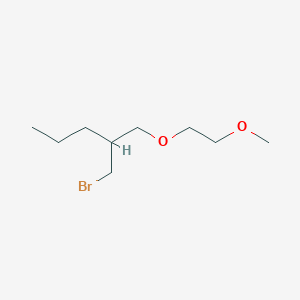
1-Bromo-2-((2-methoxyethoxy)methyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-1-(2-methoxyethoxy)pentane is an organic compound that features a bromomethyl group attached to a pentane backbone, with a methoxyethoxy substituent. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-methoxyethoxy)pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-(2-methoxyethoxy)pentane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed.
Scientific Research Applications
2-(bromomethyl)-1-(2-methoxyethoxy)pentane has several applications in scientific research:
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material science: It can be used in the preparation of polymers and other materials with specific properties.
Biological studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. In oxidation reactions, the methoxyethoxy group is oxidized to form aldehydes or carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethoxy)pentane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(chloromethyl)-1-(2-methoxyethoxy)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
2-(bromomethyl)-1-(2-ethoxyethoxy)pentane: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group, affecting its solubility and reactivity.
Uniqueness
2-(bromomethyl)-1-(2-methoxyethoxy)pentane is unique due to the presence of both a bromomethyl group and a methoxyethoxy group, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and various research applications.
Properties
Molecular Formula |
C9H19BrO2 |
|---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
1-bromo-2-(2-methoxyethoxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO2/c1-3-4-9(7-10)8-12-6-5-11-2/h9H,3-8H2,1-2H3 |
InChI Key |
PIWVUVDMUMGBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCCOC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
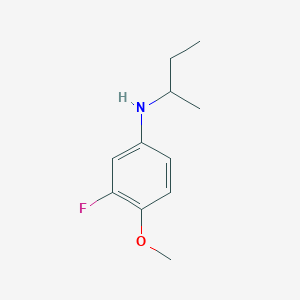
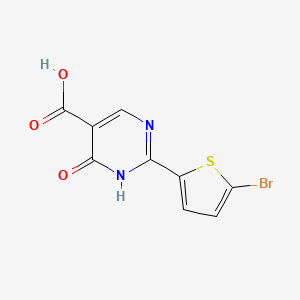
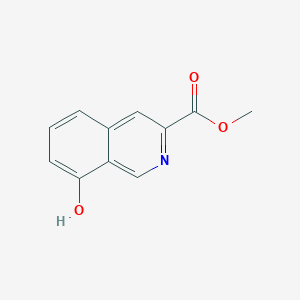
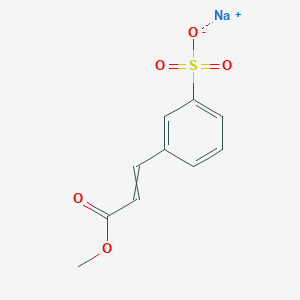
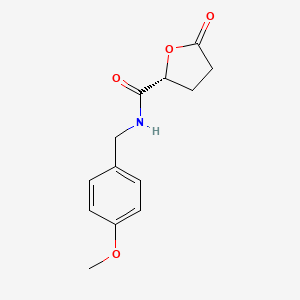
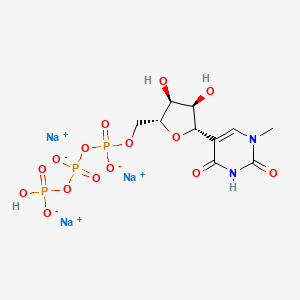
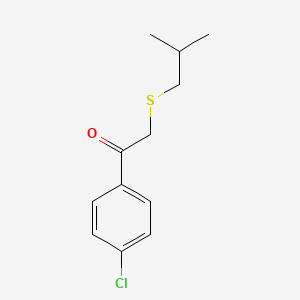
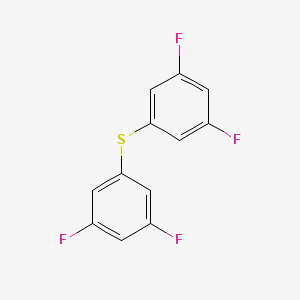

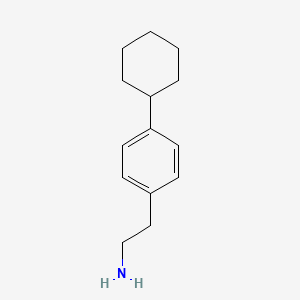
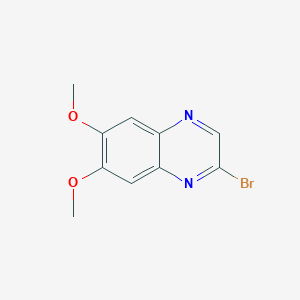
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
